Z-Phe-phe-aldehyde semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Phe-phe-aldehyde semicarbazone is a compound with the chemical formula C27H29N5O4 and a molecular weight of 487.55 It is a semicarbazone derivative, which means it contains a semicarbazide functional group
Preparation Methods
The synthesis of Z-Phe-phe-aldehyde semicarbazone typically involves the reaction of an aldehyde or ketone with semicarbazide. A practical one-pot synthesis method has been reported, where aldehydes or ketones react with hydrazine hydrate and phenylisocyanate in methanol . This method is efficient and yields high-purity products. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
Z-Phe-phe-aldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents used in these reactions include hydrazine hydrate, phenylisocyanate, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Z-Phe-phe-aldehyde semicarbazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Z-Phe-phe-aldehyde semicarbazone involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as cathepsin B, by binding to their active sites . This inhibition can lead to various biological effects, including reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Z-Phe-phe-aldehyde semicarbazone can be compared with other semicarbazone derivatives, such as:
Salicylaldehyde semicarbazone: Known for its anticancer and antioxidant activities.
Thiophene aldehyde semicarbazone: Exhibits antifungal properties.
Metaflumizone: An eco-friendly insecticide.
What sets this compound apart is its unique structure and the specific biological activities it exhibits, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c28-26(34)32-29-18-23(16-20-10-4-1-5-11-20)30-25(33)24(17-21-12-6-2-7-13-21)31-27(35)36-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,35)(H3,28,32,34)/b29-18+/t23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPADCOIDQRKGA-VIJJQIEHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=NNC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](/C=N/NC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.